molecular formula C20H20N6O2 B2562862 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1396800-39-7

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No.: B2562862
CAS No.: 1396800-39-7
M. Wt: 376.42
InChI Key: ZGMSWATXNIEVER-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide under acidic conditions. The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and an aldehyde or ketone. The final step involves coupling the tetrazole and pyrrolidine intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound’s structural features suggest potential as a drug candidate for various therapeutic areas, including anti-inflammatory and anticancer treatments.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and tetrazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-(1-pyrrolidinylcarbonyl)phenyl)benzamide
  • 2-methyl-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide

Uniqueness

2-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is unique due to the presence of both a pyrrolidine ring and a tetrazole ring in its structure. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-14-6-2-3-7-17(14)19(27)21-15-8-10-16(11-9-15)26-23-18(22-24-26)20(28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSWATXNIEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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